molecular formula C22H29N7O3 B11673877 {4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid

{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11673877
M. Wt: 439.5 g/mol
InChI Key: KYJLRSBWJRTOGV-HZHRSRAPSA-N
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Description

2-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a triazine ring substituted with piperidine groups, a hydrazine moiety, and a phenoxyacetic acid group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the process is cost-effective and environmentally friendly. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The triazine ring and hydrazine moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazine derivatives with piperidine groups and phenoxyacetic acid derivatives. Examples include:

Uniqueness

The presence of both the triazine ring and phenoxyacetic acid moiety allows for diverse chemical reactivity and biological interactions .

Properties

Molecular Formula

C22H29N7O3

Molecular Weight

439.5 g/mol

IUPAC Name

2-[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C22H29N7O3/c30-19(31)16-32-18-9-7-17(8-10-18)15-23-27-20-24-21(28-11-3-1-4-12-28)26-22(25-20)29-13-5-2-6-14-29/h7-10,15H,1-6,11-14,16H2,(H,30,31)(H,24,25,26,27)/b23-15+

InChI Key

KYJLRSBWJRTOGV-HZHRSRAPSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)OCC(=O)O)N4CCCCC4

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)OCC(=O)O)N4CCCCC4

Origin of Product

United States

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